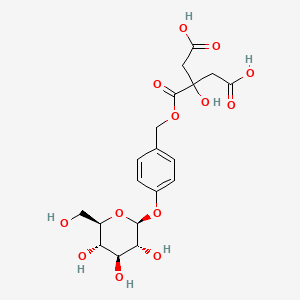

Parishin G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H24O13 |

|---|---|

Molecular Weight |

460.4 g/mol |

IUPAC Name |

3-hydroxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]pentanedioic acid |

InChI |

InChI=1S/C19H24O13/c20-7-11-14(25)15(26)16(27)17(32-11)31-10-3-1-9(2-4-10)8-30-18(28)19(29,5-12(21)22)6-13(23)24/h1-4,11,14-17,20,25-27,29H,5-8H2,(H,21,22)(H,23,24)/t11-,14-,15+,16-,17-/m1/s1 |

InChI Key |

RBDQDSQFTSELRV-ZQOQDGPXSA-N |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)C(CC(=O)O)(CC(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C(CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of Parishin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishin A is a phenolic glycoside first isolated from the traditional medicinal herb Gastrodia elata[1]. This natural compound and its derivatives, such as Parishin C, have garnered significant scientific interest due to their broad spectrum of pharmacological activities. Extensive research has demonstrated Parishin A's potential as a therapeutic agent, attributing its efficacy to potent neuroprotective, anti-inflammatory, antioxidant, anti-cancer, and anti-aging properties[2][3][4][5]. This document provides an in-depth exploration of the molecular mechanisms that underpin these effects, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Core Mechanisms of Action

Parishin A exerts its biological effects by modulating multiple, often interconnected, cellular signaling pathways. Its mechanism is multifaceted, targeting key regulators of cell survival, proliferation, inflammation, and stress response.

Anti-Cancer Activity: Inhibition of the PI3K/AKT/mTOR Pathway

A primary mechanism of Parishin A's anti-cancer effects, particularly in oral squamous cell carcinoma (OSCC), is the suppression of the PI3K/AKT/mTOR signaling cascade[2]. This pathway is crucial for cancer cell proliferation, survival, and metastasis.

-

Molecular Action: Parishin A decreases the phosphorylation levels of key proteins in this pathway: PI3K (Phosphoinositide 3-kinase), AKT (Protein Kinase B), and mTOR (mammalian Target of Rapamycin)[2].

-

Cellular Outcomes: By inhibiting this pathway, Parishin A leads to:

-

Reduced Cell Proliferation and Viability: A dose- and time-dependent decrease in the viability of OSCC cells has been observed[2].

-

Inhibition of Epithelial-Mesenchymal Transition (EMT): Parishin A treatment increases the expression of the epithelial marker E-cadherin while decreasing levels of mesenchymal markers N-cadherin and vimentin[2].

-

Suppressed Migration and Invasion: The compound significantly curtails the migratory and invasive capabilities of cancer cells[2].

-

The inhibition of the PI3K/AKT/mTOR pathway represents a key strategy for its anti-neoplastic activity.

Caption: Parishin A inhibits the PI3K/AKT/mTOR signaling pathway.

Neuroprotection: Modulation of Oxidative Stress and Inflammation

Parishin compounds exhibit significant neuroprotective effects, which are critical for combating neurodegenerative diseases. These effects are primarily mediated through the activation of antioxidant pathways and the suppression of neuroinflammation.

Parishin C, a derivative of Parishin A, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response[6][7][8].

-

Molecular Action: Parishin C promotes the nuclear translocation of Nrf2[6][7]. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes.

-

Cellular Outcomes: This activation leads to the upregulation of a suite of antioxidant and cytoprotective enzymes, resulting in:

Caption: Parishin C activates the Nrf2 antioxidant pathway.

In models of cerebral ischemia, Macluraparishin C, another Parishin compound, provides neuroprotection by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway[9][10].

-

Molecular Action: The compound downregulates the phosphorylation of key MAPK subfamilies, including ERK, JNK, and p38, which are activated by oxidative stress[9].

-

Cellular Outcomes: This modulation blocks pro-apoptotic signaling cascades, thereby reducing neuronal injury and cell death[9][10].

Parishin C has been found to prevent the inhibition of long-term potentiation (LTP) induced by amyloid-β oligomers. This protective effect is linked to its interaction with N-methyl-D-aspartate (NMDA) receptors, suggesting a role in preserving synaptic plasticity and cognitive function[11][12].

Anti-Aging and Vasculoprotective Effects

Parishin A demonstrates promising anti-aging effects by targeting pathways involved in cellular senescence and longevity.

-

Molecular Action: In vascular endothelial cells, Parishin A upregulates the expression of Klotho, an anti-aging protein. This, in turn, promotes the expression and nuclear translocation of the transcription factor FoxO1[5]. FoxO1 is a key regulator of resistance to oxidative stress. In cardiac tissue, Parishin treatment increases the expression of SIRT1, a "longevity factor"[4].

-

Cellular Outcomes:

-

Delayed Vascular Senescence: By activating the Klotho/FoxO1 pathway, Parishin A improves mitochondrial function and exerts antioxidant effects, protecting vascular cells from aging[5].

-

Improved Cardiac Function: Parishin alleviates aging-induced cardiac injury and reduces senescence biomarkers like p16Ink4a and IL-6[4].

-

Caption: Parishin A delays senescence via the Klotho/FoxO1 pathway.

Quantitative Data Summary

The biological effects of Parishin A and its derivatives are dose-dependent. The following tables summarize the effective concentrations and dosages reported in key studies.

Table 1: In Vitro Effective Concentrations of Parishin A

| Cell Line(s) | Biological Effect | Effective Concentration Range | Key Findings | Reference |

| YD-10B, Ca9-22 (OSCC) | Inhibition of Cell Viability | 20 - 80 µM | Significant, dose-dependent reduction in cancer cell viability without affecting normal fibroblasts. | [2] |

| YD-10B, Ca9-22 (OSCC) | Inhibition of Colony Formation | ≥ 40 µM | Substantial decrease in colony formation ability. | [2] |

| YD-10B, Ca9-22 (OSCC) | Suppression of Migration & Invasion | ≥ 40 µM | Significant inhibition of wound closure and Matrigel invasion. | [2] |

| S. cerevisiae (Yeast) | Lifespan Extension | 3 - 30 µM | Increased replicative lifespan and SOD activity. | [1] |

Table 2: In Vivo Effective Dosages of Parishin Compounds

| Animal Model | Compound | Dosage | Biological Effect | Reference |

| Naturally Aged Mice | Parishin | 10 mg/kg/day (Low)20 mg/kg/day (High) | Reduced vascular senescence markers, increased Klotho and FoxO1 expression. | [5] |

| CSDS-induced Depressive Mice | Parishin C | 4 and 8 mg/kg | Ameliorated depression-like behaviors, inhibited NLRP3 inflammasome activation. | [13] |

| Scopolamine-induced Amnesia Rats | Parishin | 150 mg/kg | Improved spatial learning and memory. | [11] |

| Scopolamine-induced Amnesia Rats | Parishin C | 15 and 50 mg/kg | Potently improved spatial learning and memory. | [11] |

Detailed Experimental Protocols

The mechanisms of Parishin A have been elucidated using a range of standard and advanced molecular biology techniques. Below are generalized protocols for key experiments cited.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation state of target proteins (e.g., PI3K, AKT, mTOR).

-

Cell Lysis: Treat cells with Parishin A at desired concentrations (e.g., 0, 20, 40, 60 µM) for a specified time (e.g., 24h). Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-AKT, anti-AKT).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.

Caption: A generalized workflow for Western Blot analysis.

Cell Viability (CCK-8) Assay

This colorimetric assay measures cell viability and proliferation.

-

Cell Seeding: Seed cells (e.g., YD-10B) into a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of Parishin A (e.g., 0 to 80 µM) and incubate for various time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Matrigel Invasion Assay

This assay assesses the invasive potential of cancer cells.

-

Chamber Preparation: Rehydrate Matrigel-coated Boyden chambers (8 µm pore size) with a serum-free medium.

-

Cell Seeding: Suspend Parishin A-treated and control cells in a serum-free medium and seed them into the upper chamber.

-

Chemoattractant: Add a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.

-

Quantification: Remove non-invading cells from the top of the membrane. Fix and stain the invaded cells on the bottom of the membrane with crystal violet.

-

Analysis: Count the number of stained cells in several microscopic fields to determine the extent of invasion.

Conclusion

Parishin A is a pleiotropic natural compound that operates through a complex and interconnected network of signaling pathways. Its ability to simultaneously target key drivers of cancer progression (PI3K/AKT/mTOR), neurodegeneration (oxidative stress, inflammation), and aging (Klotho/FoxO1, SIRT1) makes it a highly promising candidate for further preclinical and clinical investigation. The multifaceted mechanism of action suggests its potential application across a range of therapeutic areas, from oncology to neurology and age-related diseases. Future research should focus on optimizing its bioavailability, further defining its molecular targets, and exploring its efficacy in advanced disease models.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Parishin A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parishin | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Parishin alleviates vascular ageing in mice by upregulation of Klotho - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Parishin C's prevention of Aβ 1-42-induced inhibition of long-term potentiation is related to NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antidepressant effects of Parishin C in chronic social defeat stress-induced depressive mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Parishin C: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parishin C, a polyphenolic glucoside, has emerged as a significant natural product with considerable therapeutic potential, particularly in the realm of neuroprotection. Initially identified as a key bioactive constituent of the traditional Chinese medicine Gastrodia elata, its known natural sources have since expanded. This technical guide provides a comprehensive overview of the discovery of Parishin C, its documented natural origins, detailed methodologies for its isolation and characterization, and an in-depth look at its known biological activities and associated signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of this promising molecule.

Discovery and Chemical Structure

Parishin C belongs to a class of compounds known as parishins, which are citrate esters of gastrodin. Gastrodin itself is the glucoside of 4-hydroxybenzyl alcohol. The core structure of the parishin family involves one or more gastrodin molecules esterified to citric acid.

While parishin (later designated Parishin A) was known from studies on Gastrodia elata, the specific characterization of Parishin C, along with Parishin B, was detailed in the mid-1990s. Parishin C is structurally defined as 1,3-bis[4-(β-D-glucopyranosyloxy)benzyl] citrate[1]. Its chemical formula is C₃₂H₄₀O₁₉, and it has a molecular weight of 728.6 g/mol [2]. The CAS number for Parishin C is 174972-80-6[2].

Natural Sources of Parishin C

Parishin C has been isolated from several plant species, with varying concentrations depending on the plant part and its developmental stage.

Gastrodia elata Blume

The rhizome of Gastrodia elata (Orchidaceae), a perennial herb used extensively in traditional Chinese medicine to treat neurological disorders, is the most well-known and primary source of Parishin C[3][4]. It is considered one of the major bioactive components of the plant[4]. Parishin C is a metabolite of Parishin A, which is also present in the rhizome[5]. The content of parishins in G. elata can fluctuate during its growth cycle, suggesting that the timing of harvest is crucial for maximizing yield[5].

Maclura tricuspidata (Carr.) Bur.

More recently, Parishin C and its derivatives have been identified in the twig, bark, and root of Maclura tricuspidata, a plant from the Moraceae family[3]. Notably, a novel derivative, macluraparishin C, was also discovered in this plant[3]. The concentration of these compounds is highest in the twig, bark, and root, with lower amounts found in the leaves, xylem, and fruit[3].

Artemisia absinthium L.

Parishin C has also been reported to be present in Artemisia absinthium (wormwood), a member of the Asteraceae family, expanding the known botanical distribution of this compound[2].

Quantitative Data

The concentration of Parishin C and related compounds varies significantly among different natural sources and even within the same plant. The following tables summarize the available quantitative data.

Table 1: Content of Parishin C and Related Derivatives in Different Parts of Maclura tricuspidata

| Compound | Twig (mg/100g DW) | Bark (mg/100g DW) | Root (mg/100g DW) | Leaves (mg/100g DW) | Xylem (mg/100g DW) | Fruit (mg/100g DW) |

| Macluraparishin C | 158.4 ± 3.1 | 110.2 ± 2.5 | 95.7 ± 1.9 | 15.3 ± 0.4 | 12.1 ± 0.3 | 8.9 ± 0.2 |

| Parishin A | 210.5 ± 4.2 | 145.8 ± 3.0 | 125.4 ± 2.6 | 20.1 ± 0.5 | 18.7 ± 0.4 | 13.6 ± 0.3 |

| Parishin B | 125.6 ± 2.8 | 87.3 ± 1.9 | 75.1 ± 1.6 | 12.4 ± 0.3 | 9.8 ± 0.2 | 7.1 ± 0.1 |

| Gastrodin | 85.3 ± 1.7 | 60.1 ± 1.3 | 52.3 ± 1.1 | 8.9 ± 0.2 | 7.2 ± 0.1 | 5.4 ± 0.1 |

Data compiled from studies on Maclura tricuspidata. DW = Dry Weight.

Table 2: Accumulation of Parishin (PAR) in Gastrodia elata Tissues During Growth (µg/g)

| Tissue | May | June | August | December |

| Seed Tuber (SS) | 2460.61 | - | - | 576.18 |

| String Tuber (ST) | - | 602.4 | 2279.25 | - |

| New Tuber (NB) | - | 495.39 | - | 2352.11 |

Data adapted from studies on the growth cycle of Gastrodia elata.

Experimental Protocols

The isolation and characterization of Parishin C involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.

Extraction

-

Sample Preparation: The plant material (e.g., dried rhizomes of G. elata or twigs of M. tricuspidata) is ground into a fine powder.

-

Solvent Extraction: The powdered material is typically extracted with an aqueous solvent, often a methanol-water or ethanol-water mixture (e.g., 70% methanol), using methods such as ultrasonication or reflux extraction.

-

Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

A series of chromatographic techniques are employed to isolate Parishin C from the crude extract.

-

Initial Fractionation: The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to achieve initial separation. Parishin compounds are typically enriched in the water or butanol fractions.

-

Column Chromatography: The enriched fraction is subjected to column chromatography. Common stationary phases include silica gel and Toyopearl HW-40S.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase gradient of water (often containing a small amount of formic acid) and acetonitrile.

Structural Elucidation

The structure of the purified compound is confirmed using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry, such as Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms and confirm the final structure.

Biological Activities and Signaling Pathways

Parishin C exhibits a range of pharmacological effects, primarily centered on neuroprotection and anti-inflammatory actions.

Neuroprotective Effects

Parishin C has demonstrated significant potential in mitigating neuronal damage and cognitive deficits in various models.

-

Improved Learning and Memory: Studies have shown that Parishin C can improve spatial learning and memory in models of cognitive deficit [].

-

Protection Against Cerebral Ischemia: It has been shown to exert neuroprotective effects against brain damage caused by cerebral ischemia by reducing oxidative stress and inflammation [].

-

Modulation of Amyloid Transformation: Parishin C can modulate the amyloid transformation of alpha-synuclein, a protein implicated in Parkinson's disease, suggesting a potential therapeutic role in neurodegenerative diseases characterized by protein aggregation.

-

Interaction with NMDA Receptors: The neuroprotective effects of Parishin C against Aβ-induced damage to long-term potentiation are linked to its interaction with N-methyl-D-aspartate (NMDA) receptors [].

References

- 1. researchgate.net [researchgate.net]

- 2. Parishin C | C32H40O19 | CID 10676408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical composition and nutritional properties of Gastrodia elata water extract and its effects in rats with streptozotocin–induced diabetic osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Parishins: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishins, a class of phenolic glycosides predominantly isolated from the traditional Chinese medicinal plant Gastrodia elata, have garnered significant scientific interest due to their diverse and potent biological activities. These compounds, which are esters of gastrodin and citric acid or its derivatives, have demonstrated promising therapeutic potential in a range of preclinical studies. This technical guide provides an in-depth review of the current literature on the biological activities of Parishins, with a focus on their anti-cancer, neuroprotective, anti-inflammatory, antioxidant, and anti-aging properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key signaling pathways involved.

Anti-Cancer Activity

Parishins have emerged as promising candidates in oncology research, exhibiting cytotoxic and anti-proliferative effects against various cancer cell lines. Parishin A and Parishin B, in particular, have been the focus of several investigations into their anti-cancer mechanisms.

Parishin A: Targeting Oral Squamous Cell Carcinoma

Parishin A has demonstrated significant dose- and time-dependent inhibitory effects on the viability of oral squamous cell carcinoma (OSCC) cell lines, YD-10B and Ca9-22.[1] Notably, it shows minimal cytotoxicity towards normal human gingival fibroblasts, suggesting a favorable therapeutic window.[1] The anti-cancer effects of Parishin A are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer.[1][2]

Quantitative Data: Anti-proliferative Activity of Parishin A on OSCC Cells

| Cell Line | Time (h) | Concentration (µM) | % Cell Viability Reduction (Approx.) |

| YD-10B | 48 | 40 | 50% |

| 72 | 40 | 60% | |

| 96 | 40 | 75% | |

| 48 | 80 | 70% | |

| 72 | 80 | 80% | |

| 96 | 80 | 90% | |

| Ca9-22 | 48 | 40 | 45% |

| 72 | 40 | 55% | |

| 96 | 40 | 70% | |

| 48 | 80 | 65% | |

| 72 | 80 | 75% | |

| 96 | 80 | 85% | |

| Data extrapolated from graphical representations in the cited literature.[1] |

Parishin A treatment leads to a significant decrease in the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway, including PI3K, AKT, and mTOR, thereby inhibiting downstream signaling and suppressing cancer cell growth.[2]

Parishin B: Inhibiting Breast Cancer Metastasis

Parishin B has been identified as a potential therapeutic agent for breast cancer, specifically in preventing lung metastasis.[3][4] Its mechanism of action involves the direct binding to and inhibition of Tribbles homolog 3 (TRIB3), which in turn blocks the TRIB3-AKT1 interaction.[3][4] This disruption of the TRIB3-AKT1 complex inhibits the proliferation and migration of breast cancer cells.[3][4] While specific IC50 values for the inhibition of the TRIB3-AKT1 interaction by Parishin B are not yet available, studies have confirmed its ability to impede breast cancer progression in vitro and in vivo.[3][4]

Neuroprotective Effects

The neuroprotective properties of Parishins, particularly Parishin C, have been extensively studied, highlighting their potential in the treatment of neurodegenerative diseases and ischemic stroke.

Parishin C: Ameliorating Cerebral Ischemia-Reperfusion Injury

In a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke, pretreatment with Parishin C demonstrated significant neuroprotective effects.[5][6] It dose-dependently improved neurological deficit scores and reduced brain water content, indicating a reduction in cerebral edema.[5] The neuroprotective mechanism of Parishin C is attributed to its ability to mitigate oxidative stress and inflammation in the brain tissue.[5][6]

Quantitative Data: Neuroprotective Effects of Parishin C in a Rat MCAO Model

| Parameter | MCAO Control Group | Parishin C (50 mg/kg) | Parishin C (100 mg/kg) |

| Neurological Deficit Score | Increased | Significantly Decreased | More Significantly Decreased |

| Brain Water Content (%) | Increased | Significantly Decreased | More Significantly Decreased |

| MDA Level (nmol/mgprot) | Increased | Significantly Decreased | More Significantly Decreased |

| SOD Activity (U/mgprot) | Decreased | Significantly Increased | More Significantly Increased |

| GSH-Px Activity (U/mgprot) | Decreased | Significantly Increased | More Significantly Increased |

| Data summarized from the findings of the cited literature.[5] |

Parishin C treatment was shown to decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activities of crucial antioxidant enzymes, superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), in the brain tissue of MCAO rats.[5]

Anti-Aging and Antioxidant Activities

Parishins have also been recognized for their potential to combat the aging process and protect against oxidative stress, contributing to their overall therapeutic promise.

Parishin and the Klotho/FoxO1 Signaling Pathway

The anti-aging effects of Parishin have been linked to the upregulation of the anti-aging protein Klotho.[7][8] In studies involving human coronary artery endothelial cells (HCAECs), Parishin treatment led to increased expression of Klotho and the transcription factor FoxO1.[7][8] The Klotho/FoxO1 signaling pathway is known to play a crucial role in regulating cellular senescence and stress resistance. By activating this pathway, Parishin can help to alleviate vascular endothelial cell senescence and potentially mitigate age-related vascular dysfunction.[7][8]

Antioxidant Properties

The antioxidant activity of Parishins contributes significantly to their neuroprotective and anti-aging effects. Their chemical structure, rich in phenolic hydroxyl groups, allows them to effectively scavenge free radicals. While specific IC50 values for the direct radical scavenging activity of individual Parishins from standardized assays like DPPH or ABTS are not extensively documented in a comparative manner, their ability to enhance the endogenous antioxidant defense system is well-established.[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of Parishins, as cited in the literature.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate cells (e.g., YD-10B, Ca9-22) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Parishin A (e.g., 0, 10, 20, 40, 60, 80 µM) for different time intervals (e.g., 24, 48, 72, 96 hours).

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.

Wound Healing (Scratch) Assay

-

Cell Seeding: Grow cells to confluence in 6-well plates.

-

Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of the Parishin compound.

-

Image Acquisition: Capture images of the scratch at 0 hours and subsequent time points (e.g., 24, 48 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Matrigel Invasion Assay

-

Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel and allow it to solidify.

-

Cell Seeding: Seed cells in serum-free medium in the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Treatment: Add the Parishin compound to the upper chamber.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of invaded cells under a microscope.

Western Blot Analysis

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-PI3K, p-AKT, p-mTOR, Klotho, FoxO1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Middle Cerebral Artery Occlusion (MCAO) Rat Model

-

Anesthesia: Anesthetize the rats (e.g., Sprague-Dawley) with an appropriate anesthetic.

-

Surgical Procedure: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and ECA. Insert a nylon monofilament into the ICA to occlude the origin of the middle cerebral artery.

-

Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 2 hours) and then withdraw the filament to allow for reperfusion.

-

Treatment: Administer Parishin C (e.g., intraperitoneally) at different doses before or after the ischemic insult.

-

Neurological Assessment: Evaluate neurological deficits at various time points using a standardized scoring system.

-

Tissue Analysis: Euthanize the animals and collect brain tissue for analysis of infarct volume, brain water content, and biochemical markers of oxidative stress and inflammation.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Parishins.

Caption: Parishin A inhibits the PI3K/AKT/mTOR signaling pathway.

Caption: Parishin B disrupts the TRIB3-AKT1 interaction.

References

- 1. Parishin A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Parishin B blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis [frontiersin.org]

- 4. Parishin B blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Parishin alleviates vascular ageing in mice by upregulation of Klotho - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Parishin alleviates vascular ageing in mice by upregulation of Klotho - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of Parishin B and Its Analogs In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishin B, a member of the parishin family of phenolic glucosides derived from the traditional Chinese medicine Gastrodia elata Blume, has garnered interest for its potential neuroprotective properties. While direct in vitro studies on Parishin B are limited in the available scientific literature, extensive research on its close analogs, particularly Parishin C (PaC) and Macluraparishin C (MPC), provides significant insights into the neuroprotective mechanisms of this compound class. This technical guide synthesizes the current in vitro findings for Parishin C and Macluraparishin C to serve as a comprehensive resource on their neuroprotective effects, focusing on their ability to mitigate oxidative stress and neuroinflammation. The data presented herein are primarily from studies utilizing neuronal cell lines such as HT22 and SH-SY5Y, which are common models for neurodegenerative disease research.

Quantitative Efficacy Data

The neuroprotective effects of Parishin C and Macluraparishin C have been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of their efficacy in different experimental models.

Table 1: Effect of Parishin C on Cell Viability and Cytotoxicity in LPS-Stimulated HT22 Neuronal Cells

| Parameter Measured | Treatment Condition | Concentration of Parishin C | Result | Reference |

| Cell Viability (MTT Assay) | LPS (1 µg/mL) for 24h | 1 µM | Increased cell viability | [1] |

| 5 µM | Increased cell viability | [1] | ||

| 10 µM | Increased cell viability | [1] | ||

| Cytotoxicity (LDH Release) | LPS (1 µg/mL) for 24h | 1 µM | Inhibited LDH release | [1] |

| 5 µM | Inhibited LDH release | [1] | ||

| 10 µM | Inhibited LDH release | [1] |

Table 2: Antioxidant Effects of Parishin C in LPS-Stimulated HT22 Neuronal Cells

| Parameter Measured | Treatment Condition | Concentration of Parishin C | Result | Reference |

| H₂O₂ Levels | LPS (1 µg/mL) | 1, 5, 10 µM | Dose-dependently resisted the increase in H₂O₂ | [1] |

| Superoxide Anion Levels (DHE Staining) | LPS (1 µg/mL) | 1, 5, 10 µM | Dose-dependently inhibited superoxide anion levels | [1] |

| Malondialdehyde (MDA) Levels | LPS (1 µg/mL) | 1, 5, 10 µM | Dose-dependently inhibited MDA levels | [1] |

| Superoxide Dismutase (SOD) Activity | LPS (1 µg/mL) | 1, 5, 10 µM | Dose-dependently increased SOD levels | [1] |

Table 3: Effect of Macluraparishin C on Cell Viability and Cytotoxicity in H₂O₂-Treated SH-SY5Y Cells

| Parameter Measured | Treatment Condition | Concentration of Macluraparishin C | Result | Reference |

| Cell Viability | H₂O₂ (400 µM) | 5, 10, 20 µg/mL | Significantly enhanced cell viability post-H₂O₂ exposure | [2] |

| Cytotoxicity (LDH Release) | H₂O₂ (400 µM) | 5, 10, 20 µg/mL | Concentration-dependently reduced LDH release | [2] |

Signaling Pathways

The neuroprotective effects of parishin analogs are predominantly mediated through the activation of the Nrf2/ARE pathway and modulation of the MAPK pathway.

Nrf2/ARE Signaling Pathway

Parishin C has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular resistance to oxidative stress.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by compounds like Parishin C, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This includes enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[5]

References

- 1. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Parishin Family of Compounds: A Technical Guide to their Chemical Structure, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Parishin family of compounds, a group of phenolic glucosides primarily isolated from the traditional Chinese medicine Gastrodia elata, has garnered significant attention in the scientific community for its diverse and potent biological activities. These compounds are characterized by a core structure consisting of gastrodin moieties esterified to a central organic acid, most commonly citric acid or its derivatives. This technical guide provides an in-depth overview of the chemical structures of known Parishin compounds, a compilation of their quantitative biological activities, detailed experimental protocols for their study, and a visualization of the key signaling pathways through which they exert their effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Core Chemical Structures

The fundamental building block of the Parishin family is gastrodin, which is 4-(β-D-glucopyranosyloxy)benzyl alcohol. The various members of the Parishin family are formed by the esterification of one or more gastrodin molecules to a central acid moiety. The structural diversity within the family arises from the number of gastrodin units and the nature of the central acid.

Below are the chemical structures of prominent members of the Parishin family:

Parishin A (Citric acid tris(p-β-D-glucopyranosyloxybenzyl) ester))

-

Molecular Formula: C45H56O25[1]

-

Structure: Parishin A is formed by the esterification of three molecules of gastrodin with the three carboxyl groups of citric acid.[2]

Parishin B

-

Molecular Formula: C32H40O19[3]

-

Structure: Parishin B is a metabolite of Parishin A and possesses antioxidant properties.[3][4]

Parishin C

-

Molecular Formula: C32H40O19[5]

-

Structure: Parishin C is another major bioactive component of Gastrodia elata.[1]

Parishin D

-

Molecular Formula: C20H20O9[6]

Parishin E

-

Molecular Formula: C19H24O13[7]

Parishin F

-

Molecular Formula: C51H66O30[8]

Parishin G

-

Molecular Formula: C19H24O13

Parishin K

-

Molecular Formula: C33H42O19

Macluraparishin C

Macluraparishin E

Quantitative Biological Data

The Parishin family of compounds exhibits a wide range of biological activities, including neuroprotective, antioxidant, anti-inflammatory, and anticancer effects. The following table summarizes the available quantitative data for some of the key members of this family.

| Compound | Biological Activity | Assay System | Quantitative Data | Reference |

| Parishin A | Anticancer | YD-10B Oral Squamous Carcinoma Cells | IC50: ~60 µM (48h), ~40 µM (72h) | [11] |

| Anticancer | Ca9-22 Oral Squamous Carcinoma Cells | IC50: ~50 µM (48h), ~35 µM (72h) | [11] | |

| Parishin C | Neuroprotection | Aβ1–42-induced LTP inhibition in rat hippocampus | 20 mg/kg (i.p.) significantly ameliorated LTP impairment | [12] |

| Neuroprotection | Aβ1–42-induced LTP inhibition in rat hippocampus | 10 µmol/L (i.c.v.) effectively protected against LTP reduction | [12] |

Experimental Protocols

This section provides an overview of the methodologies used for the isolation of Parishin compounds and the assessment of their biological activities.

Isolation of Parishin from Gastrodia elata

A common method for the extraction and isolation of Parishin compounds from the dried rhizomes of Gastrodia elata involves the following steps:[13]

-

Extraction: The powdered rhizomes are extracted with 95% ethanol by heating under reflux. The combined ethanol extract is then evaporated under a vacuum.

-

Partitioning: The resulting residue is dissolved in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol.

-

Chromatography: The n-butanol extract, which is enriched with Parishin compounds, is subjected to silica gel column chromatography using a gradient of dichloromethane/methanol as the eluent to yield several fractions.

-

Purification: The fractions containing the compounds of interest are further purified by repeated silica gel column chromatography and semi-preparative HPLC to afford the pure Parishin derivatives.[14]

Cell Viability Assay (MTT Assay)

The anticancer activity of Parishin compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., YD-10B and Ca9-22) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the Parishin compound for different time periods (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated to allow the formazan crystals to form.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antioxidant Activity Assays (DPPH and ABTS)

The antioxidant capacity of Parishin compounds can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[15][16][17][18]

-

DPPH Assay:

-

A solution of the Parishin compound is mixed with a methanolic solution of DPPH.

-

The mixture is incubated in the dark for a specific period.

-

The decrease in absorbance at a specific wavelength (around 517 nm) is measured, which corresponds to the scavenging of the DPPH radical.

-

The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[15]

-

-

ABTS Assay:

-

The ABTS radical cation is generated by reacting ABTS with potassium persulfate.

-

The Parishin compound is added to the ABTS radical solution.

-

The reduction in absorbance at a specific wavelength (around 734 nm) is measured.

-

The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox equivalents.

-

Signaling Pathways and Mechanisms of Action

Parishin compounds exert their biological effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

Sir2/Uth1/TOR Signaling Pathway (Anti-aging)

Parishin has been shown to extend the lifespan of yeast by regulating the Sir2/Uth1/TOR signaling pathway.[2][19] This pathway is a highly conserved network that controls cell growth and aging in response to nutrient availability.

Caption: Parishin's role in modulating the Sir2/Uth1/TOR anti-aging pathway.

TRIB3-AKT Signaling Pathway (Anticancer)

The TRIB3-AKT signaling pathway is implicated in the proliferation and metastasis of certain cancers. Parishin B has been shown to inhibit breast cancer lung metastasis by blocking the interaction between TRIB3 and AKT1.

Caption: Inhibition of the TRIB3-AKT pathway by Parishin B in cancer.

ACSL4-Mediated Ferroptosis Pathway (Neuroprotection and Anticancer)

Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a key regulator of ferroptosis, a form of iron-dependent programmed cell death. Parishin has been shown to ameliorate sepsis-induced intestinal injury by downregulating ACSL4 expression and subsequently inhibiting ferroptosis.[6][20]

Caption: Parishin's modulation of the ACSL4-mediated ferroptosis pathway.

Conclusion

The Parishin family of compounds represents a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with a growing understanding of their mechanisms of action, make them attractive candidates for further investigation and drug development. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on their chemical structures, quantitative biological data, and the signaling pathways they modulate. Further research is warranted to fully elucidate the structure-activity relationships within this family and to explore their clinical applications in a variety of disease models.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Parishin From Gastrodia Elata Ameliorates Aging Phenotype in Mice in a Gut Microbiota-Related Manner [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRIB3 promotes proliferation, migration, and invasion of retinoblastoma cells by activating the AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ACSL4-Mediated Ferroptosis and Its Potential Role in Central Nervous System Diseases and Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ruixinbio.com [ruixinbio.com]

- 10. Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Parishin A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Parishin C's prevention of Aβ1–42-induced inhibition of long-term potentiation is related to NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Isolation, Bioactivity, and Molecular Docking of a Rare Gastrodin Isocitrate and Diverse Parishin Derivatives from Gastrodia elata Blume - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

Antioxidant Properties of Gastrodia elata Extracts: A Technical Guide for Researchers

Affiliation: Google Research

Abstract

Gastrodia elata Blume, a traditional herbal medicine, has garnered significant scientific interest for its potent neuroprotective and antioxidant activities. Its therapeutic effects are largely attributed to a rich composition of bioactive compounds, including phenolic derivatives and polysaccharides, which effectively mitigate oxidative stress implicated in a range of pathologies. This technical guide provides an in-depth overview of the antioxidant properties of G. elata extracts, targeting researchers, scientists, and professionals in drug development. It consolidates quantitative data on antioxidant capacity, details key experimental protocols for assessment, and elucidates the primary molecular signaling pathways through which G. elata exerts its effects. The guide aims to serve as a comprehensive resource for leveraging the therapeutic potential of this medicinal plant.

Introduction

Gastrodia elata Blume (GEB), a member of the Orchidaceae family, has been utilized for centuries in traditional medicine to treat neurological disorders such as headaches, dizziness, and epilepsy[1][2][3]. Modern pharmacological studies have substantiated these uses, revealing that the rhizome of G. elata possesses a wealth of bioactive compounds with diverse therapeutic properties, including anticonvulsant, anti-inflammatory, and potent antioxidant effects[1][2][4]. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological mechanism in many neurodegenerative diseases, including Alzheimer's and Parkinson's disease[5].

The primary bioactive constituents of G. elata responsible for its antioxidant action include gastrodin, p-hydroxybenzyl alcohol (4-HBA), vanillyl alcohol, and various polysaccharides[5][6]. These compounds act through multiple mechanisms, such as direct free radical scavenging and, more significantly, the modulation of endogenous antioxidant defense systems[5][6]. This guide synthesizes the current scientific literature to provide a detailed examination of the antioxidant capabilities of G. elata extracts, their mechanisms of action, and the experimental methodologies used for their evaluation.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of Gastrodia elata extracts has been quantified through various in vitro assays. The total phenolic content (TPC) and total flavonoid content (TFC) are often measured as they are major contributors to antioxidant activity. Direct radical scavenging abilities are commonly assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, while effects on endogenous antioxidant enzymes like superoxide dismutase (SOD) are also evaluated.

Table 1: Summary of Quantitative Antioxidant Data for Gastrodia elata Extracts

| Parameter | Extract/Compound | Concentration/Value | Source |

| Total Phenolic Content (TPC) | Water Extract (WGE) | 47.04 mg GAE/g | [3] |

| GEB Extract | 21.8 mg/g (dry weight) | [7] | |

| Total Flavonoid Content (TFC) | Water Extract (WGE) | 9.09 mg RE/g | [3] |

| GEB Extract | 0.43 mg/g (dry weight) | [7] | |

| Bioactive Compound Content | Gastrodin in WGE | 28.70 mg/g | [3] |

| Ergothioneine in GEB | 0.41 mg/mL (dry weight) | [7] | |

| DPPH Radical Scavenging | GEB Extract | 31% - 44% | 5 - 10 mg/mL |

| Polysaccharide (GEP) | 84.21% | 200 mg/mL | |

| ABTS Radical Scavenging | GEB Extract | 31% - 44% | 5 - 10 mg/mL |

| Hydroxyl Radical Scavenging | Polysaccharide (GEP) | 94.56% | 200 mg/mL |

| Superoxide Dismutase (SOD) Activity | GEB Extract | 57% | 10 mg/mL |

| GEB Extract | 76% | 25 mg/mL | |

| Lipid Peroxidation Inhibition | 4-(hydroxymethyl)-5-nitrobenzene-1, 2-diol | IC50: 9.99x10⁻⁶ mol/L |

Mechanisms of Action: Key Signaling Pathways

Gastrodia elata extracts and their isolated compounds exert their antioxidant effects primarily by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the most critical mechanism.

The Nrf2-ARE Signaling Pathway

The Nrf2-antioxidant response element (ARE) pathway is the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like components of G. elata, Nrf2 dissociates from Keap1 and translocates to the nucleus[8]. Inside the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription[8].

Phenolic components of G. elata (PCGE) and its main active compound, gastrodin, have been shown to promote the nuclear accumulation of Nrf2[9][10]. This activation leads to the upregulated expression of several critical phase II detoxifying and antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, a potent antioxidant[5][9][10].

-

NAD(P)H Quinone Dehydrogenase 1 (NQO-1): A cytosolic enzyme that detoxifies quinones and reduces oxidative stress[8][10].

-

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals[5].

Role of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including p38 MAPK and extracellular signal-regulated kinase (ERK), are upstream regulators that can influence Nrf2 activation. Studies have demonstrated that gastrodin activates the Nrf2/HO-1 axis through the p38 MAPK signaling pathway, thereby protecting neuronal cells from oxidative stress-induced death[5][9]. Similarly, ERK1/2 phosphorylation has been shown to contribute to the Nrf2 antioxidant system activated by gastrodin[9].

Modulation of the NOX2/Nrf2 Balance

Recent evidence suggests that gastrodin can also regulate the balance between NADPH oxidase 2 (NOX2) and Nrf2[11][12]. NOX2 is a major enzymatic source of ROS production in neuronal cells. By inhibiting NOX2 activity while simultaneously promoting Nrf2-mediated antioxidant defenses, gastrodin effectively reduces the overall cellular oxidative burden, thereby mitigating inflammation and neuronal injury[11][12].

Experimental Protocols

Reproducible and standardized protocols are essential for the accurate assessment of the antioxidant properties of G. elata extracts. The following sections detail common methodologies.

Preparation of Phenolic-Enriched Gastrodia elata Extract

This protocol is adapted from a method used to prepare phenolic components of G. elata (PCGE)[10].

-

Maceration: Treat dried and ground rhizomes of G. elata with 70% ethanol by maceration.

-

Concentration: Concentrate the resulting ethanol extraction under decompression using a rotary evaporator.

-

Resuspension: Resuspend the concentrate in distilled water.

-

Solvent Extraction: Perform repeated liquid-liquid extraction with ethyl acetate to partition the phenolic-rich fraction.

-

Final Product: The fraction generated from the ethyl acetate extraction is collected and dried to yield PCGE.

DPPH Radical Scavenging Assay

This protocol is based on standard methodologies for assessing free radical scavenging[13].

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in ethanol.

-

Reaction Mixture: Mix various concentrations of the G. elata extract with the DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate for 30 minutes at 25°C in the dark.

-

Measurement: Measure the absorbance of the solution at 520 nm using a microplate reader. Ascorbic acid is typically used as a positive control.

-

Calculation: The scavenging activity is calculated as: [(Abs_control - Abs_sample) / Abs_control] * 100%.

ABTS Radical Scavenging Assay

This protocol is based on standard methodologies for assessing free radical scavenging[13].

-

Radical Generation: Generate ABTS•+ radicals by incubating a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark for 12-18 hours.

-

Reagent Dilution: Dilute the ABTS•+ solution with ethanol to achieve an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add various concentrations of the G. elata extract to the diluted ABTS•+ solution in a 96-well plate.

-

Incubation: Incubate the plate for 30 minutes at 25°C.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The scavenging activity is calculated using the same formula as for the DPPH assay.

Cell-Based Oxidative Stress Model

This protocol describes a general method for evaluating the cytoprotective effects of G. elata extracts against induced oxidative stress[10].

-

Cell Culture: Culture a relevant cell line, such as human neuroblastoma SH-SY5Y cells or primary astrocytes, in appropriate media.

-

Pre-treatment: Pre-treat the cells with various concentrations of the G. elata extract (e.g., 25 µg/mL) for a specified duration (e.g., 24 hours).

-

Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to an agent like hydrogen peroxide (H₂O₂).

-

Assessment of Cell Viability: Measure cell death and membrane damage using assays such as the Lactate Dehydrogenase (LDH) release assay or the MTT assay.

-

Mechanism Analysis: Collect cell lysates for further analysis of protein expression (e.g., Nrf2, HO-1) via Western blot to elucidate the mechanism of protection.

Conclusion

Gastrodia elata extracts exhibit robust antioxidant properties that are well-supported by quantitative in vitro data and mechanistic studies. The primary mode of action is not merely direct radical scavenging but involves the sophisticated upregulation of endogenous antioxidant defense systems, predominantly through the activation of the Nrf2 signaling pathway, which is modulated by upstream kinases such as p38 MAPK. The ability of its bioactive compounds, particularly gastrodin, to protect neuronal cells from oxidative damage underscores its significant therapeutic potential for neurodegenerative and other oxidative stress-related diseases. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the antioxidant capabilities of this valuable medicinal plant.

References

- 1. Constituents of Gastrodia elata and Their Neuroprotective Effects in HT22 Hippocampal Neuronal, R28 Retinal Cells, and BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Butanol Extract of Gastrodia elata Suppresses Inflammatory Responses in Lipopolysaccharide-Stimulated Macrophages and Complete Freund's Adjuvant- (CFA-) Induced Arthritis Rats via Inhibition of MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical composition and nutritional properties of Gastrodia elata water extract and its effects in rats with streptozotocin–induced diabetic osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropharmacological Potential of Gastrodia elata Blume and Its Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropharmacological effects of Gastrodia elata Blume and its active ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Neuropharmacological effects of Gastrodia elata Blume and its active ingredients [frontiersin.org]

- 7. Gastrodia elata Blume Extract Modulates Antioxidant Activity and Ultraviolet A-Irradiated Skin Aging in Human Dermal Fibroblast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The effects of bioactive components from the rhizome of gastrodia elata blume (Tianma) on the characteristics of Parkinson’s disease [frontiersin.org]

- 10. The Phenolic Components of Gastrodia elata improve Prognosis in Rats after Cerebral Ischemia/Reperfusion by Enhancing the Endogenous Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gastrodin from the Gastrodia elata Blume alleviates neuronal inflammation and injury via regulates NOX2/Nrf2 balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bslonline.org [bslonline.org]

An In-Depth Technical Guide on the Anti-inflammatory Pathways Modulated by Parishin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parishin C, a phenolic glucoside derived from Gastrodia elata, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the molecular pathways modulated by Parishin C in the context of inflammation. Through a detailed analysis of in vitro and in vivo studies, this document elucidates the mechanisms of action, presents quantitative data on its efficacy, and outlines the experimental protocols used to generate this data. The primary signaling pathways influenced by Parishin C include the Nuclear factor erythroid 2-related factor 2 (Nrf2), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways. Evidence also suggests a role in the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and leverage the anti-inflammatory potential of Parishin C.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Parishin C, a bioactive constituent of the traditional Chinese medicinal herb Gastrodia elata, has emerged as a promising natural compound with potent anti-inflammatory and neuroprotective effects.[2][3] This guide provides a detailed technical examination of the signaling pathways through which Parishin C exerts its anti-inflammatory effects.

Core Anti-inflammatory Signaling Pathways Modulated by Parishin C

Parishin C modulates multiple key signaling pathways involved in the inflammatory response. The primary mechanisms identified to date are the activation of the Nrf2 antioxidant pathway and the inhibition of the pro-inflammatory NF-κB and MAPK signaling cascades. Furthermore, emerging evidence points to its inhibitory effect on the NLRP3 inflammasome.

Nrf2 Signaling Pathway

The Nrf2 pathway is a master regulator of the cellular antioxidant response.[2] Parishin C has been shown to activate this pathway, leading to the transcription of antioxidant and cytoprotective genes.[2][4]

Mechanism of Action: Under inflammatory conditions, often triggered by stimuli like lipopolysaccharide (LPS), Parishin C promotes the nuclear translocation of Nrf2.[2][4] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of downstream targets such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2] This upregulation of antioxidant enzymes helps to mitigate oxidative stress, a key component of the inflammatory process.[2]

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the pro-inflammatory response, regulating the expression of cytokines, chemokines, and adhesion molecules.[5] Parishin C has been demonstrated to inhibit the activation of this pathway.[2]

Mechanism of Action: In response to inflammatory stimuli, Parishin C prevents the nuclear translocation of the p65 subunit of NF-κB.[2] This inhibitory action leads to a downstream reduction in the transcription of pro-inflammatory genes, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[2]

MAPK Signaling Pathway

The MAPK signaling cascade, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in the production of pro-inflammatory mediators.[6] A related compound, Macluraparishin C, has been shown to downregulate the phosphorylation of these key MAPK proteins, suggesting a similar mechanism for Parishin C.[7][8]

Mechanism of Action: By inhibiting the phosphorylation of p38, JNK, and ERK, Parishin C can effectively suppress the downstream signaling that leads to the expression of inflammatory cytokines and enzymes.[7][8]

NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[9] Parishin C has been shown to inhibit the activation of the NLRP3 inflammasome.

Mechanism of Action: Parishin C administration has been observed to decrease the protein expression of key components of the NLRP3 inflammasome, including NLRP3, ASC, and caspase-1. This leads to a reduction in the levels of mature IL-1β.

References

- 1. α-Synuclein oligomers potentiate neuroinflammatory NF-κB activity and induce Cav3.2 calcium signaling in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuronal NLRP3 is a parkin substrate that drives neurodegeneration in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of JAK/STAT in the Neuroinflammation and its Association with Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Ischemic Regions in a Rat Model of Stroke | PLOS One [journals.plos.org]

Parishin A: A Deep Dive into its Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishin A, a polyphenolic glucoside predominantly isolated from the traditional Chinese medicinal plant Gastrodia elata, is emerging as a compound of significant interest in cellular signaling research.[1] Its diverse biological activities, including anti-cancer, neuroprotective, and antioxidant effects, are rooted in its ability to modulate key cellular signaling pathways. This technical guide provides an in-depth exploration of the current understanding of Parishin A's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it influences.

Core Signaling Pathway: PI3K/AKT/mTOR Inhibition

The most well-documented role of Parishin A in cellular signaling is its potent inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway.[2][3] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4]

Parishin A has been shown to effectively suppress this pathway in oral squamous cell carcinoma (OSCC) cells.[2][3] Mechanistically, Parishin A treatment leads to a significant reduction in the phosphorylation levels of key proteins in this cascade, including PI3K, AKT, and mTOR.[3] This inhibitory action disrupts the downstream signaling required for cancer cell proliferation and survival, ultimately leading to decreased tumor growth and a potential reduction in metastasis.[4]

Quantitative Analysis of Parishin A's Effect on OSCC Cells

The inhibitory effects of Parishin A on OSCC cell lines, YD-10B and Ca9-22, have been quantified through various in vitro assays. The data consistently demonstrates a dose- and time-dependent inhibition of cancer cell viability, colony formation, migration, and invasion.[3]

| Assay | Cell Line | Concentration of Parishin A | Observed Effect | Significance |

| Cell Viability (CCK-8 Assay) | YD-10B & Ca9-22 | 20, 40, 60, 80 µM | Significant reduction in cell viability in a dose- and time-dependent manner. | p < 0.01, p < 0.0001[5] |

| Colony Formation Assay | YD-10B & Ca9-22 | ≥40 µM | Substantial decrease in colony formation in a dose-dependent manner. | p < 0.05, p < 0.01, p < 0.001[3] |

| Wound Healing Assay (Migration) | YD-10B & Ca9-22 | ≥40 µM | Significant suppression of wound closure in a dose-dependent manner. | [3] |

| Matrigel Invasion Assay | YD-10B & Ca9-22 | ≥40 µM | Significant suppression of cell invasion in a dose-dependent manner. | [3] |

Table 1: Summary of Quantitative Data on the Effects of Parishin A on Oral Squamous Cell Carcinoma Cells.

Furthermore, Western blot analysis has provided quantitative insights into the molecular mechanism of Parishin A's action on the PI3K/AKT/mTOR pathway.

| Target Protein | Cell Line | Parishin A Concentration | Effect on Phosphorylation |

| p-PI3K | YD-10B & Ca9-22 | 10, 20, 40, 80 µM | Dose-dependent decrease |

| p-AKT | YD-10B & Ca9-22 | 10, 20, 40, 80 µM | Dose-dependent decrease |

| p-mTOR | YD-10B & Ca9-22 | 10, 20, 40, 80 µM | Dose-dependent decrease |

Table 2: Quantitative Effects of Parishin A on Key PI3K/AKT/mTOR Pathway Proteins.

Signaling Pathway Diagram: PI3K/AKT/mTOR Inhibition by Parishin A

Emerging Roles in Other Signaling Pathways

While the inhibitory effect of Parishin A on the PI3K/AKT/mTOR pathway is well-established, evidence from studies on related parishin compounds suggests its potential involvement in other crucial cellular signaling networks.

Antioxidant and Anti-inflammatory Signaling

Parishin C, a structurally similar compound, has been shown to exert antioxidant and anti-inflammatory effects by activating the Nrf2 signaling pathway.[1][5] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Parishin C promotes the nuclear translocation of Nrf2, leading to the upregulation of downstream targets like heme oxygenase-1 (HO-1).[1] Another related compound, Macluraparishin C, has been found to provide neuroprotection by activating antioxidant pathways and modulating the MAPK signaling cascade.[6] These findings strongly suggest that Parishin A may also possess similar antioxidant and anti-inflammatory properties, potentially mediated through the Nrf2 and MAPK pathways.

A recent study has also indicated that parishin possesses anti-inflammatory properties, including the inhibition of NF-κB activation.[7]

Autophagy and Neuroprotection

In the context of Alzheimer's disease, Parishin A has been shown to ameliorate cognitive decline by promoting the autophagy of presenilin 1 (PS1).[8] This suggests a role for Parishin A in modulating cellular clearance mechanisms, which are vital for neuronal health. The study also highlighted Parishin A's ability to improve oxidative stress and inflammation levels in the brain.[8]

Lifespan Extension in Yeast

Interestingly, a study on yeast demonstrated that Parishin can extend the replicative lifespan by regulating the Sir2/Uth1/TOR signaling pathway, which is involved in aging and stress resistance.[2] This finding points towards a fundamental role of Parishin in cellular longevity and stress response mechanisms.

Signaling Pathway Diagram: Potential Roles of Parishin A

Detailed Experimental Protocols

To facilitate further research and validation of the observed effects of Parishin A, this section provides detailed methodologies for the key experiments cited.

Cell Viability Assay (CCK-8 Assay)

-

Cell Seeding: Seed OSCC cells (YD-10B and Ca9-22) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of Parishin A (e.g., 0, 10, 20, 40, 60, 80 µM) for different time points (e.g., 24, 48, 72, 96 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 2 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the control group (0 µM Parishin A).

Colony Formation Assay

-

Base Agar Layer: Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.

-

Cell Suspension: Prepare a single-cell suspension of OSCC cells.

-

Top Agar Layer: Mix the cell suspension with 0.3% low-melting-point agarose in complete medium and overlay it onto the base agar layer.

-

Treatment: Add fresh medium containing various concentrations of Parishin A to the top of the agar.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 10-14 days, replenishing the medium with Parishin A every 3-4 days.

-

Staining and Counting: Stain the colonies with crystal violet and count the number of colonies (typically >50 cells) under a microscope.

Wound Healing (Scratch) Assay

-

Cell Seeding: Seed OSCC cells in 6-well plates and grow them to 90-100% confluency.

-

Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add serum-free medium containing different concentrations of Parishin A.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Matrigel Invasion Assay

-

Transwell Insert Preparation: Coat the upper chamber of Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify.

-

Cell Seeding: Seed OSCC cells in the upper chamber in serum-free medium containing various concentrations of Parishin A.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of invaded cells in several random fields under a microscope.

Western Blot Analysis

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-PI3K, p-AKT, p-mTOR, and their total forms) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Experimental Workflow Diagram

Conclusion and Future Directions